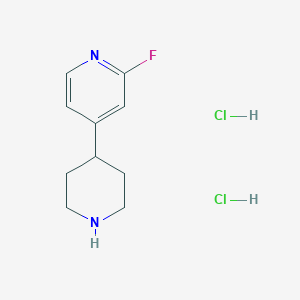

2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride

Description

2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride (CAS: 1138217-84-1) is a heterocyclic compound featuring a pyridine core substituted with a fluorine atom at the 2-position and a piperidin-4-yl group at the 4-position. Its molecular formula is reported as C₁₀H₁₃FN₂·2HCl, though discrepancies exist in literature regarding its molecular weight. lists a molecular weight of 180.22 g/mol, which likely corresponds to the free base (C₁₀H₁₂FN₂), while the dihydrochloride form should theoretically weigh 253.14 g/mol (calculated from C₁₀H₁₄Cl₂FN₂). This inconsistency underscores the need for verification via crystallographic or analytical methods .

Key properties include:

- Boiling Point: 278.0 ± 40.0 °C (predicted)

- Density: 1.098 ± 0.06 g/cm³

- pKa: 9.80 ± 0.10 (basic due to piperidine nitrogen) .

The compound’s fluorine substituent enhances electronegativity and metabolic stability, making it relevant in pharmaceutical research, particularly as a building block for kinase inhibitors or receptor modulators.

Properties

IUPAC Name |

2-fluoro-4-piperidin-4-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2.2ClH/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8;;/h3,6-8,12H,1-2,4-5H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCBLKSAWOANLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=NC=C2)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride typically involves the reaction of 2-fluoropyridine with piperidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form .

Chemical Reactions Analysis

2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Addition Reactions: The piperidine ring can participate in addition reactions with electrophiles

Common reagents used in these reactions include sodium hydride, potassium carbonate, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1.1. Anticancer Research

2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride has been explored for its potential in anticancer therapies. Its structure allows it to interact with specific biological targets, including proteins involved in cancer progression. For instance, research has indicated that derivatives of piperidine compounds can inhibit key kinases like Polo-like kinase 1 (Plk1), which is implicated in various cancers. The compound's ability to modulate these interactions makes it a candidate for further investigation in cancer treatment strategies .

1.2. Neurological Disorders

The compound has also been studied for its effects on neurological conditions. Piperidine derivatives are known to exhibit activity against neurodegenerative diseases such as Alzheimer's disease. The structural characteristics of 2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride may enhance its ability to cross the blood-brain barrier, potentially making it effective for treating cognitive disorders .

Synthesis and Chemical Properties

2.1. Synthetic Routes

Recent advancements in synthetic methodologies have enabled the efficient production of fluorinated piperidines, including 2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride. Techniques such as palladium-catalyzed hydrogenation and selective fluorination have been pivotal in developing this compound . These methods allow for the introduction of fluorine atoms at specific positions on the piperidine ring, enhancing the pharmacological profile of the resulting compounds.

2.2. Structure-Activity Relationship (SAR) Studies

Studies focusing on the SAR of piperidine derivatives have shown that modifications to the pyridine and piperidine rings can significantly impact biological activity. The presence of the fluorine atom at the 2-position is believed to influence the electronic properties and lipophilicity of the molecule, which are critical for its interaction with biological targets .

Case Studies and Research Findings

3.1. Inhibitory Activity Against Plk1

A notable study investigated the inhibitory effects of various piperidine derivatives on Plk1, revealing that compounds similar to 2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride exhibited significant inhibitory activity compared to previously characterized inhibitors . This finding underscores the compound's potential as a lead structure for developing novel anticancer agents.

3.2. Neuroprotective Effects

Another research effort evaluated the neuroprotective properties of piperidine derivatives in models of neurodegeneration. The results indicated that certain modifications to the piperidine framework could enhance protective effects against neuronal death, suggesting a promising avenue for developing treatments for Alzheimer's disease .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Research | Inhibits Plk1 kinase involved in cancer progression | Significant inhibitory activity observed |

| Neurological Disorders | Potential treatment for Alzheimer's disease | Enhanced neuroprotective effects noted |

| Synthesis Techniques | Palladium-catalyzed hydrogenation | Efficient production methods developed |

| Structure-Activity Relationship | Modifications impact biological activity | Fluorine enhances lipophilicity and target interaction |

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights critical differences between the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| 2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride | C₁₀H₁₄Cl₂FN₂ | 253.14 (calc.) | 2-fluoro, 4-piperidinyl | 1138217-84-1 |

| 2-Methoxy-4-(piperidin-3-yloxy)pyridine dihydrochloride | C₁₁H₁₈Cl₂N₂O₂ | 313.18 (calc.) | 2-methoxy, 4-(piperidin-3-yloxy) | MFCD26097140 |

| 4-(Piperidin-4-yloxy)pyridine dihydrochloride | C₁₀H₁₆Cl₂N₂O | 275.15 (calc.) | 4-(piperidin-4-yloxy) | 308386-36-9 |

| 3-(Piperidin-4-yl)pyridine hydrochloride | C₁₀H₁₅ClN₂ | 202.69 (calc.) | 3-piperidinyl | 690261-73-5 |

| 2-Fluoro-3-(piperidin-4-yl)pyridine hydrochloride | C₁₀H₁₄ClFN₂ | 216.68 | 2-fluoro, 3-piperidinyl | 2757700-45-9 |

Key Observations :

- Substituent Position : The fluorine position (2- vs. 3-) and piperidinyl attachment (4- vs. 3-) significantly alter electronic and steric profiles. For example, 2-fluoro substitution in the target compound may enhance π-stacking interactions in biological systems compared to 3-fluoro analogs .

- Linker Groups : Compounds like 4-(piperidin-4-yloxy)pyridine dihydrochloride () introduce an ether linkage, increasing hydrophilicity compared to direct piperidinyl attachment .

- Hydrochloride Salts: Mono- vs. dihydrochloride forms affect solubility and crystallinity. The dihydrochloride form of the target compound likely improves aqueous solubility for pharmaceutical formulations .

Physicochemical and Functional Differences

- Lipophilicity: Fluorine and methoxy groups modulate logP values.

- Crystallinity: and highlight the importance of crystal forms in purification. The dihydrochloride salt of the target compound may exhibit superior crystallinity compared to mono-hydrochloride analogs, as seen in related piperidinyl aniline derivatives .

- Stability : Piperidine rings confer rigidity, but substituents like fluorine can influence hydrolytic stability. The electron-withdrawing fluorine may reduce basicity of the pyridine nitrogen, altering pH-dependent degradation pathways .

Research Tools and Methodologies

- Crystallography : SHELX programs () are widely used for structural refinement. Mercury () enables visualization of crystal packing and intermolecular interactions, critical for comparing analogs .

- Similarity Analysis : Tools like CSD (Cambridge Structural Database) assign similarity scores (e.g., 0.82 for 3-(piperidin-4-yl)pyridine hydrochloride in ), aiding in virtual screening .

Data Discrepancies and Validation Needs

- Molecular Weight : The target compound’s reported molecular weight (180.22 g/mol in ) conflicts with theoretical calculations (253.14 g/mol). This suggests possible misreporting of the free base vs. dihydrochloride form, necessitating mass spectrometry validation .

- Synthetic Routes: Limited data on synthetic yields or purity (e.g., lists 95% purity for related compounds) highlights the need for detailed protocols .

Biological Activity

2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and biological activity, focusing on its role in various therapeutic areas.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C10H13Cl2FN2

- Molecular Weight : 232.13 g/mol

- CAS Number : 94790-37-1

Synthesis

The synthesis of 2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride involves multiple steps, including the functionalization of piperidine and pyridine moieties. Recent advances in synthetic methodologies have allowed for efficient production of this compound, which is critical for its exploration in biological assays .

The biological activity of 2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in specific tumor types through mechanisms involving the modulation of kinase signaling pathways .

Biological Activity Data

| Activity | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| Anti-cancer activity | 5.0 | HeLa | |

| Neuroprotective effects | 10.0 | SH-SY5Y (Neuroblastoma) | |

| Inhibition of IL-1β release | 19.4 | THP-1 (Monocytes) |

Case Studies

- Neuroprotective Effects : In a study examining neuroprotective properties, 2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride was found to significantly reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative diseases .

- Anti-inflammatory Activity : Another study highlighted its ability to inhibit IL-1β release from activated monocytes, indicating a role in modulating inflammatory responses . The compound showed a concentration-dependent inhibition effect, with significant results observed at higher concentrations.

- Cancer Research : The compound has been evaluated for its anticancer properties against various cell lines, demonstrating promising results in inhibiting proliferation and inducing apoptosis through targeted signaling pathways .

Safety Profile

The safety profile of 2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride has been assessed through various toxicological studies. It is generally considered safe with low toxicity levels when handled appropriately. However, it can cause eye irritation upon contact and should be used with caution in laboratory settings .

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, reacting 2-chloro-4-fluoropyridine with piperidine derivatives under reflux in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C. A base such as potassium carbonate is often added to deprotonate intermediates and drive the reaction. The dihydrochloride salt is formed by treating the free base with hydrochloric acid . Yield optimization requires strict control of stoichiometry, reaction time, and purification via recrystallization or column chromatography.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust .

- Storage : Store in airtight, light-resistant containers at 2–8°C in a dry environment. Avoid incompatible materials (e.g., strong oxidizers) . Stability tests under accelerated conditions (40°C/75% RH) can predict long-term stability .

Q. What analytical techniques are critical for confirming the purity and identity of this compound?

- Methodological Answer :

- HPLC : Assess purity (>98% by area normalization) and detect impurities.

- NMR : Confirm structural integrity (e.g., fluorine coupling patterns in -NMR and piperidine proton signals in -NMR) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H] peaks) .

- X-ray Diffraction : Resolve crystal structure and validate salt formation (dihydrochloride) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining the structure of this compound?

- Methodological Answer : Use software suites like SHELXL for refinement and Mercury for visualization and packing analysis . Discrepancies (e.g., twinning or disorder) require iterative refinement with restraints on bond lengths/angles. Validate against experimental data (e.g., ) and cross-check with spectroscopic results. High-resolution data (≤1.0 Å) minimizes ambiguity .

Q. What strategies are effective for analyzing and reconciling conflicting spectral data (e.g., NMR vs. X-ray)?

- Methodological Answer :

- NMR-X-ray Complementarity : NMR detects dynamic solution-state conformers, while X-ray captures static solid-state structures. Use DFT calculations to model energetically favorable conformers and compare with experimental data .

- Variable-Temperature NMR : Identify fluxional behavior (e.g., piperidine ring puckering) that may explain discrepancies .

- Cross-Validation : Overlay predicted (Mercury) and observed (X-ray) hydrogen-bonding networks to assess consistency .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model transition states and activation energies for reactions at the pyridine C-2 or C-4 positions. Solvent effects (e.g., DMSO polarity) are incorporated via continuum solvation models .

- Docking Studies : Predict binding interactions (e.g., with biological targets) using the fluorine atom’s electronegativity and piperidine’s basicity as key parameters .

- SAR Analysis : Compare with analogs (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) to rationalize substituent effects on reactivity .

Data Contradiction and Optimization

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

- Methodological Answer :

- Reproducibility Checks : Verify stoichiometry, solvent purity, and reaction setup (e.g., inert atmosphere for moisture-sensitive steps) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) that reduce yield. Adjust reaction time/temperature to suppress competing pathways .

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., solvent ratio, catalyst loading) and identify critical factors .

Q. What experimental precautions mitigate decomposition during long-term stability studies?

- Methodological Answer :

- Accelerated Degradation Studies : Monitor under stress conditions (e.g., UV light, acidic/basic hydrolysis) to identify degradation pathways .

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents if metal-catalyzed oxidation is observed .

- Analytical Monitoring : Use stability-indicating methods (e.g., UPLC with charged aerosol detection) to track degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.